molecular formula C8H13BrN2O B13326586 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL

Cat. No.: B13326586
M. Wt: 233.11 g/mol
InChI Key: YWFOVZMCFLVZGI-UHFFFAOYSA-N
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Description

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL is a chemical compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL typically involves the bromination of 1,3-dimethylpyrazole followed by a nucleophilic substitution reaction with a suitable propanol derivative. The reaction conditions often require the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature to ensure high yield and purity of the product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, minimizing the risk of side reactions and impurities. The final product is typically purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL involves its interaction with specific molecular targets. The bromine atom and hydroxyl group play crucial roles in its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-Bromo-1,3-dimethyl-1H-pyrazol-5-YL)propan-1-OL is unique due to the presence of both a bromine atom and a hydroxyl group, which confer distinct chemical and biological properties. This combination allows for a wide range of reactions and applications, making it a valuable compound in various fields of research and industry .

Properties

Molecular Formula

C8H13BrN2O

Molecular Weight

233.11 g/mol

IUPAC Name

3-(4-bromo-2,5-dimethylpyrazol-3-yl)propan-1-ol

InChI

InChI=1S/C8H13BrN2O/c1-6-8(9)7(4-3-5-12)11(2)10-6/h12H,3-5H2,1-2H3

InChI Key

YWFOVZMCFLVZGI-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=C1Br)CCCO)C

Origin of Product

United States

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